molecular formula C20H36O6 B14203937 Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester CAS No. 844477-48-1

Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester

Cat. No.: B14203937
CAS No.: 844477-48-1
M. Wt: 372.5 g/mol
InChI Key: CHBFUEHRIACRPG-UHFFFAOYSA-N
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Description

Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester is a complex organic compound with the molecular formula C20H36O6 This compound is known for its unique structural features, which include a butanedioic acid backbone with acetyloxy, dodecyl, and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetyloxy group.

For the dodecyl and ethyl ester groups, the reaction may involve the use of dodecanol and ethanol, respectively, in the presence of an acid catalyst. The reaction conditions, such as temperature and reaction time, are optimized to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.

    Industry: It is utilized in the formulation of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy group can participate in acetylation reactions, modifying proteins and enzymes. The ester groups can undergo hydrolysis, releasing active compounds that interact with cellular components. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester can be compared with similar compounds such as:

  • Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-methyl ester
  • Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-propyl ester

These compounds share similar structural features but differ in the length and nature of the ester groups

Properties

CAS No.

844477-48-1

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

4-O-dodecyl 1-O-ethyl 2-acetyloxybutanedioate

InChI

InChI=1S/C20H36O6/c1-4-6-7-8-9-10-11-12-13-14-15-25-19(22)16-18(26-17(3)21)20(23)24-5-2/h18H,4-16H2,1-3H3

InChI Key

CHBFUEHRIACRPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)OCC)OC(=O)C

Origin of Product

United States

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